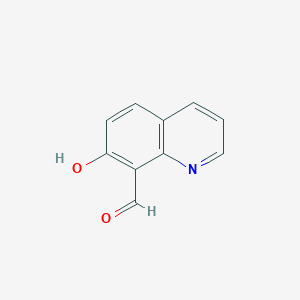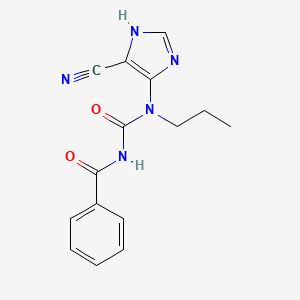
N-(4-Cyanophenyl)-glycine-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanophenyl)-glycine-13C6 is a derivative of glycine, an amino acid, where the hydrogen atoms in the phenyl ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-glycine-13C6 typically involves the reaction of 4-aminobenzonitrile with chloroacetic acid in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzonitrile attacks the carbon of chloroacetic acid, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Cyanophenyl)-glycine-13C6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-Cyanophenyl)-glycine-13C6 has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of complex organic molecules and materials science
Mecanismo De Acción
The mechanism of action of N-(4-Cyanophenyl)-glycine-13C6 involves its interaction with specific molecular targets. In biological systems, it can be incorporated into proteins or other biomolecules, allowing researchers to study their behavior and interactions. The isotopic labeling with carbon-13 enables detailed tracking and analysis using techniques like NMR spectroscopy .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Cyanophenyl)glycine: The non-labeled version of the compound.
N-(4-Cyanophenyl)thiourea: A similar compound with a thiourea group instead of glycine.
N-(4-Cyanophenyl)guanidine: Another derivative with a guanidine group
Uniqueness
N-(4-Cyanophenyl)-glycine-13C6 is unique due to its isotopic labeling with carbon-13, which provides enhanced capabilities for detailed molecular studies. This labeling allows for precise tracking and analysis in various scientific applications, making it a valuable tool in research .
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
182.13 g/mol |
Nombre IUPAC |
2-[(4-cyano(1,4,5,6-13C4)cyclohexa-1,3,5-trien-1-yl)amino]acetic acid |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-1-3-8(4-2-7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)/i1+1,3+1,6+1,7+1,8+1,9+1 |
Clave InChI |
KJRQMXRCZULRHF-FOEMZXECSA-N |
SMILES isomérico |
C1=[13C]([13CH]=[13CH][13C](=C1)N[13CH2][13C](=O)O)C#N |
SMILES canónico |
C1=CC(=CC=C1C#N)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)




![tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12947916.png)


![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B12947933.png)



![(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12947959.png)

